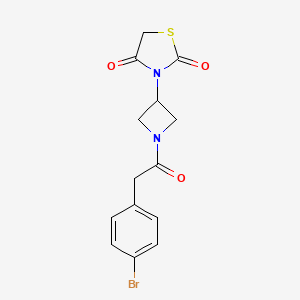

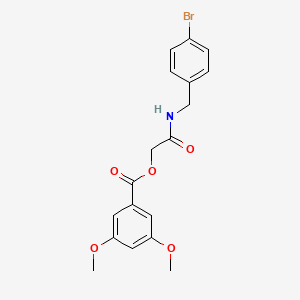

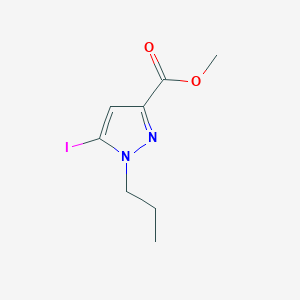

N'1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide, also known as DBM-H, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBM-H is a sulfonohydrazide derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Sulfonamides have been extensively investigated for their therapeutic potential across various disease conditions. They have shown effectiveness as carbonic anhydrase inhibitors (CAIs) for the treatment of glaucoma, diuretics for hypertension, and antiepileptics for seizure disorders. Certain sulfonamides also exhibit significant antitumor activity, acting as tyrosine kinase inhibitors for cancer treatment. The ongoing development of novel sulfonamides aims to enhance their selectivity and potency for targeted therapy, minimizing side effects associated with broader action mechanisms. The exploration of sulfonamide derivatives, including N'1-(3,4-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide, continues to be a fruitful area of research in drug discovery and development.

- Sulfonamide derivatives have been extensively researched for their broad bioactive spectrum, displaying antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. The chemical modifications of classical antibacterial aminobenzenesulfonamide have led to the development of sulfonamide derivatives with wide medicinal applications, indicating their large development value in pharmacology (He Shichao et al., 2016).

Environmental Impact and Remediation

The environmental presence of sulfonamides, due to their extensive use in healthcare and veterinary medicine, poses challenges in terms of microbial resistance and ecological impact. Research into the environmental fate, degradation pathways, and potential toxic effects of sulfonamides is crucial for understanding and mitigating their impact on ecosystems and human health. Studies on the degradation of sulfonamide compounds in water treatment processes and soil bioremediation strategies aim to reduce their environmental footprint and prevent the spread of antimicrobial resistance.

- The presence of sulfonamides in the environment, originating mainly from agricultural activities, has raised concerns about their influence on microbial populations and potential global health risks. The persistence of these compounds and their bioactive nature require effective risk management and reduction strategies to mitigate their environmental impact (W. Baran et al., 2011).

Propriétés

IUPAC Name |

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODJNFODNVTBNJ-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

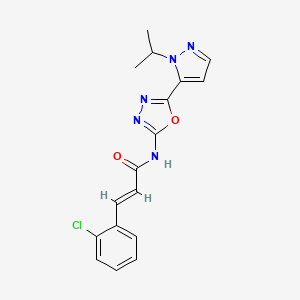

![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)

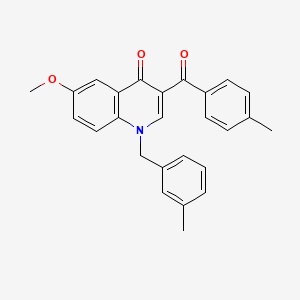

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2578443.png)

![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)

![5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2578448.png)

![3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2578452.png)